2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde
Description
2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic organic compound featuring a pyridine core substituted at the 6-position with a tert-butylthio group and linked to a piperidine ring bearing a carbaldehyde moiety at the 1-position. The tert-butylthio group contributes steric bulk and lipophilicity, while the carbaldehyde functionality provides a reactive site for further derivatization .
Properties
Molecular Formula |
C15H22N2OS |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(6-tert-butylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H22N2OS/c1-15(2,3)19-14-8-7-12(10-16-14)13-6-4-5-9-17(13)11-18/h7-8,10-11,13H,4-6,9H2,1-3H3 |
InChI Key |
QYZRKGUXGPRHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring:
Piperidine Ring Formation: The piperidine ring is then constructed and attached to the pyridine ring.
Introduction of the Aldehyde Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The aldehyde group, in particular, can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Pyridine-Piperidine Family
The compound shares structural similarities with derivatives cataloged in the Catalog of Pyridine Compounds (2017), such as N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide and 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine . Key differences include:
- Reactivity : The carbaldehyde group offers distinct reactivity (e.g., nucleophilic addition) compared to amide or halogen substituents in other pyridine derivatives.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Reactivity Profile |
|---|---|---|---|
| Target Compound | Pyridine-Piperidine | 6-tert-Butylthio, 1-carbaldehyde | Aldehyde-based derivatization |
| N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide | Pyridine | Pyrrolidine, Methoxy, Amide | Amide coupling |
| 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine | Pyridine | Pyrrolidine, Bromo, Fluoro | Halogen substitution |
Research Implications and Gaps
- Pharmacological Potential: The tert-butylthio group’s lipophilicity could enhance blood-brain barrier penetration, making the compound a candidate for central nervous system-targeted drugs.
- Data Limitations : Stability, solubility, and ecotoxicological data for the target compound are absent in available literature, necessitating further experimental validation .
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